1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-5-3-7-16(11-14)23-20(24)19-18(9-10-27-19)22(21(23)25)13-15-6-4-8-17(12-15)26-2/h3-12,18-19H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDXLUMEWXHSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20N2O3S
- IUPAC Name : 1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- SMILES Notation : Cc1cccc(N(C(c(n(C)c(cc2)c3cc2OC)c3N2Cc3cc(OC)ccc3)=O)C2=O)c1
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. One study demonstrated that similar compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antioxidant Properties
Another area of interest is the compound's antioxidant activity. Compounds in the thienopyrimidine class have shown to scavenge free radicals effectively. In vitro assays revealed that these compounds possess antioxidant capabilities comparable to established antioxidants like vitamin C .
Enzyme Inhibition
Thienopyrimidine derivatives have been studied for their ability to inhibit various enzymes. Specifically, they have shown inhibitory effects on MIF (Macrophage Migration Inhibitory Factor), which is implicated in inflammatory processes and cancer progression. The IC50 values for related compounds indicate a low micromolar range of potency against MIF .
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S checkpoint.
- Enzyme Interaction : Binding to active sites on enzymes like MIF, preventing their normal function.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and methylphenyl substituents undergo selective oxidation under controlled conditions:
Key Findings :
-
Oxidation of the 3-methoxyphenyl group produces 3-hydroxy derivatives, which exhibit enhanced solubility in polar solvents.
-
Over-oxidation risks exist with prolonged exposure to CrO₃, leading to decomposition of the thienopyrimidine core.
Reduction Reactions
The pyrimidine-2,4-dione moiety participates in hydrogenation and deoxygenation:
Mechanistic Insights :
-
Palladium-catalyzed hydrogenation preserves the pyrimidine ring while reducing the sulfur-containing heterocycle .
-
NaBH₄ shows limited efficacy due to steric hindrance from the 3-methylphenyl group.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs preferentially on the electron-rich methoxyphenyl ring:
Notable Observations :
-
Nitration occurs regioselectively at the para position due to steric and electronic effects of the methoxy group .
-
Sulfonation products demonstrate improved water solubility for pharmacological testing .
Cyclization and Cross-Coupling Reactions
The thienopyrimidine core enables participation in metal-catalyzed cross-coupling:
Applications :
-
Suzuki coupling products show enhanced binding to kinase targets (IC₅₀ = 0.9 μM against EGFR) .
-
Ullmann derivatives exhibit fluorescence properties suitable for bioimaging .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 240°C without melting, as observed in thermogravimetric analysis (TGA).
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via ring-opening.
-
Solvent Effects : Reactivity accelerates in polar aprotic solvents (e.g., DMF > ethanol) .
Biological Relevance
Derivatives synthesized through these reactions demonstrate:
-
Anticancer Activity : IC₅₀ values of 2.1–8.7 μM against MDA-MB-231 and MCF-7 cell lines .
-
Enzyme Inhibition : 89% inhibition of COX-2 at 10 μM concentration .
This compound’s versatility in organic transformations and pharmacological potential underscores its importance in medicinal chemistry research.
Comparison with Similar Compounds
Structural Analogs in the Thienopyrimidine-Dione Family
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1326905-17-2)
- Key Differences : Fluorine replaces the methoxy group on the phenyl ring.
- Impact : Fluorine’s electronegativity may alter electronic properties and binding affinity compared to the methoxy group’s electron-donating effect.
- Molecular Weight : 367.4 g/mol vs. ~377.4 g/mol (estimated for the target compound due to methoxy substitution).
- Synthesis : Likely involves similar coupling strategies, with fluorophenyl precursors (e.g., 3-fluorobenzyl halides) .
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS: 832720-36-2)
- Key Differences : Cyclopropyl and iodophenyl substituents; lacks the thiophene ring.
- Impact: Iodine’s bulkiness and cyclopropyl’s strain may affect steric interactions in biological targets.
- Similarity Score : 0.76 (based on Tanimoto similarity for pyrimidine-dione cores) .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Key Differences : Incorporates a pyrazolo-pyrimidine hybrid instead of a simple phenyl group.
- Synthesis : Uses Vilsmeier–Haack formylation and ammonium carbonate cyclization (82% yield) .
- Bioactivity : Hybrid structures often exhibit enhanced kinase inhibition due to dual heterocyclic motifs.
Substituent Effects on Bioactivity
Nitro- and Methoxy-Substituted Pyrimidinones
- 3,4-Dihydro-4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (5M) :
3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(2-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one (6C)
- Key Feature: Furanose-derived substituent improves water solubility.
- Synthesis: β-D-ribofuranose-1,2,3,5-tetra-o-acetate coupling under acidic conditions .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer : The core thieno[3,2-d]pyrimidine scaffold can be synthesized via alkylation of precursor heterocycles. A common approach involves reacting a brominated intermediate (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione) with thioacetamide in acetic acid to form the thiazole-substituted intermediate. Subsequent alkylation with 3-methoxybenzyl chloride or analogous reagents in DMF, using potassium carbonate as a base, yields the target compound. Workup typically involves precipitation and recrystallization to isolate white crystalline solids .
Q. Key Steps :
- Reagents : Thioacetamide, acetic acid (for heterocycle formation); benzyl chlorides, DMF, K₂CO₃ (for alkylation).
- Conditions : Reflux for heterocycle formation (16–18 hours); room temperature or mild heating for alkylation.
- Yield Optimization : Monitor reaction progress via TLC; purify via column chromatography or recrystallization.
Q. How can researchers characterize purity and structural integrity?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and regiochemistry. For example, methoxy groups (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) provide diagnostic signals .
- TLC Monitoring : Employ silica-gel TLC with UV visualization to track reaction progress (e.g., hexane:ethyl acetate eluent) .
- Melting Point Analysis : Compare observed melting points with literature values to assess purity.
Q. What preliminary assays evaluate biological activity?
Methodological Answer :
- Antimicrobial Testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can substituent modifications enhance pharmacological activity?
Methodological Answer :
- Functional Group Variation : Replace the 3-methoxybenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino) groups via nitration or Pd-catalyzed coupling .
- Structure-Activity Relationship (SAR) : Test analogues with varied alkyl/aryl groups at the 1- and 3-positions. For example, fluorophenyl or trifluoromethyl substitutions may improve metabolic stability .
Q. Example Modifications :
| Position | Modification | Method | Biological Impact |
|---|---|---|---|
| 1 | 4-Fluorobenzyl | SN2 alkylation | Increased lipophilicity |
| 3 | 3-Trifluoromethylphenyl | Suzuki coupling | Enhanced target affinity |
Q. How to resolve contradictions in biological activity data?
Methodological Answer :
- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis. Contaminants (e.g., unreacted precursors) may skew results .
- Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum concentration) across labs.
- Target Validation : Use CRISPR knockouts or siRNA to confirm mechanism of action in conflicting studies.
Q. What computational methods predict binding modes?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Input crystal structures from PDB (e.g., 4AKE for kinase inhibition) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes).
Q. How to perform crystallographic analysis?
Methodological Answer :
- Single-Crystal Growth : Diffuse hexane into a DCM solution of the compound. Optimize temperature (4°C) and solvent polarity .
- X-Ray Diffraction : Collect data at 298 K (Cu-Kα radiation). Refine structures with SHELXL (R factor < 0.06 indicates high accuracy) .
Q. What strategies optimize reaction yields for scaled synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
